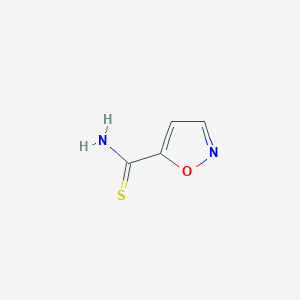
CPCCOEt
Vue d'ensemble
Description
CPCCOEt, également connu sous le nom d'éthyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, est un composé principalement utilisé dans la recherche scientifique. Il agit comme un antagoniste non compétitif au niveau du sous-type 1 du récepteur métabotropique du glutamate (mGluR1). Ce composé est connu pour sa forte sélectivité, bien qu'il n'ait qu'une affinité de liaison modérée .
Applications De Recherche Scientifique
CPCCOEt is widely used in scientific research due to its selective antagonistic properties at the metabotropic glutamate receptor subtype 1. Some of its applications include:
Chemistry: Used to study the function and signaling pathways of mGluR1.
Biology: Helps in understanding the role of mGluR1 in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new drugs targeting mGluR1
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
CPCCOEt selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b . It acts in a noncompetitive manner by decreasing the efficacy of glutamate-stimulated phosphoinositide hydrolysis without affecting the EC 50 value or Hill coefficient of glutamate .
Cellular Effects
This compound’s primary cellular effect is the inhibition of receptor signaling without affecting glutamate binding . This results in a decrease in intracellular calcium levels, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interaction with specific amino acids located at the extracellular surface of the transmembrane segment VII of the mGluR1 . This interaction disrupts receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de CPCCOEt implique plusieurs étapes. L'intermédiaire clé est l'acide 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylique, qui est ensuite estérifié avec de l'éthanol pour former l'ester éthylique. Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter le processus d'estérification .
Méthodes de production industrielle
Bien que le this compound soit principalement utilisé en recherche et non produit à l'échelle industrielle, les méthodes utilisées dans sa synthèse peuvent être mises à l'échelle. Le processus implique les mêmes étapes que la synthèse en laboratoire, mais avec des quantités plus importantes de réactifs et des conditions réactionnelles optimisées pour garantir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Types de réactions
CPCCOEt subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les nucléophiles dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de ses propriétés antagonistes sélectives au niveau du sous-type 1 du récepteur métabotropique du glutamate. Voici quelques-unes de ses applications :
Chimie : Utilisé pour étudier la fonction et les voies de signalisation du mGluR1.
Biologie : Aide à comprendre le rôle du mGluR1 dans divers processus biologiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le mGluR1
Mécanisme d'action
This compound exerce ses effets en inhibant la signalisation du sous-type 1 du récepteur métabotropique du glutamate sans affecter la liaison du glutamate. Il inhibe sélectivement les augmentations induites par le glutamate du calcium intracellulaire au niveau du mGluR1b humain. Le composé interagit avec des acides aminés spécifiques, Thr815 et Ala818, situés à la surface extracellulaire du segment transmembranaire VII, perturbant l'activation du récepteur en inhibant une interaction intramoléculaire entre le domaine extracellulaire lié à l'agoniste et le domaine transmembranaire .
Comparaison Avec Des Composés Similaires
CPCCOEt est unique en raison de ses propriétés antagonistes non compétitives sélectives au niveau du mGluR1. Parmi les composés similaires, on peut citer :
PHCCC : Un autre antagoniste du mGluR1 avec des propriétés de liaison différentes.
LY367385 : Un antagoniste compétitif au niveau du mGluR1.
JNJ16259685 : Un antagoniste du mGluR1 hautement sélectif avec un mécanisme d'action différent.
Comparé à ces composés, this compound se distingue par son inhibition non compétitive et son interaction spécifique avec le récepteur .
Propriétés
IUPAC Name |
ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCTZFMSAHZQTR-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CPCCOEt interact with mGluR1?
A1: Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site located within the transmembrane domain of mGluR1. [, , , , ] Specifically, it interacts with threonine 815 and alanine 818 located at the extracellular surface of transmembrane segment VII. []
Q2: What are the downstream effects of this compound binding to mGluR1?
A2: this compound binding prevents glutamate-induced activation of mGluR1, thereby inhibiting downstream signaling cascades. [, ] This includes inhibiting glutamate-induced increases in intracellular calcium, [] phosphoinositide hydrolysis, [, ] and activation of protein kinase C. [, , ]
Q3: Does this compound affect glutamate binding to mGluR1?
A3: No, this compound does not interfere with glutamate binding to mGluR1. Studies have shown that this compound does not displace [3H]glutamate binding to mGluR1-expressing cells. [] This confirms its non-competitive mechanism of action.
Q4: How does the structure of this compound contribute to its mGluR1 selectivity?
A4: The specific chemical structure of this compound, particularly the hydroxyl group and the ethyl ester moiety, is crucial for its interaction with Thr815 and Ala818 in the transmembrane domain of mGluR1. [, ] Modifications to these functional groups can significantly impact its affinity and selectivity for mGluR1.
Q5: Are there any known structure-activity relationship studies for this compound analogs?
A5: Yes, research has explored the structure-activity relationship of this compound analogs. For instance, substituting the hydroxyl group with other functional groups or modifying the ester chain can significantly alter the compound's potency and selectivity. [, ]
Q6: What in vitro models have been used to study this compound's effects?
A6: this compound's effects have been studied in various in vitro models, including:
- Cell lines: Primary cultures of cerebellar granule neurons [], CHO cells transfected with mGluR1 [, ], and human melanoma cell lines []
- Tissue slices: Cerebellar slices [, , ], hippocampal slices [, ], and cortico-striatal slices []
Q7: What in vivo models have been used to study this compound's effects?
A7: this compound has been investigated in several in vivo models, including:
- Rodent models of pain: Inflammatory pain models [, , ] and neuropathic pain models []
- Rodent models of neurological disorders: Cerebellar learning paradigms [] and models of Parkinson's disease []
- Rodent models of traumatic brain injury: Lateral fluid percussion induced traumatic brain injury []
Q8: What are some specific examples of this compound's effects in in vitro and in vivo models?
A8:
- Inhibition of melanoma cell growth: this compound significantly inhibited the proliferation and modified the morphology of human melanoma cell lines in vitro. []
- Neuroprotection in traumatic brain injury: Intracerebroventricular administration of this compound improved motor function recovery and reduced lesion volume in rats after traumatic brain injury. []
- Reduction of pain in inflammatory models: Intrathecal administration of this compound decreased the number of Fos-immunoreactive neurons in the spinal cord of rats with formalin-induced pain. []
Q9: Have there been any clinical trials investigating the effects of this compound in humans?
A9: To date, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further preclinical research is needed to fully understand its therapeutic potential and to determine whether it is a suitable candidate for clinical development.
Q10: What are some other areas of active research regarding this compound?
A10: Current research continues to explore:
- Mechanism of biased agonism: Investigating the molecular basis for this compound's potential biased agonist activity at mGluR5 []
- Role in glioma cell viability: Determining the significance of mGluR1 signaling and the potential of this compound as a therapeutic target in glioma []
- Impact on synaptic plasticity: Understanding the role of mGluR1 in synaptic plasticity and how this compound modulates these processes [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)



![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)





